molecular formula C12H17N B3168675 N-(2-phenylpropyl)prop-2-en-1-amine CAS No. 932154-41-1

N-(2-phenylpropyl)prop-2-en-1-amine

Cat. No. B3168675
CAS RN: 932154-41-1
M. Wt: 175.27 g/mol
InChI Key: OZIGWMJEBFDCNQ-UHFFFAOYSA-N
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Description

“N-(2-phenylpropyl)prop-2-en-1-amine” is a compound with a molecular formula of C12H19N . It is also known as 2-Phenyl-N-propyl-1-propanamine . The compound has an average mass of 177.286 Da and a monoisotopic mass of 177.151749 Da .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been explored in various studies. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminase-mediated reactions . Another method involves the reduction of nitriles or amides and nitro compounds . Aldehydes and ketones can also be converted into amines using reductive amination .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C12H19N . The structure of a similar compound, prop-2-en-1-amine, has been described as CH2=CH−CH2−NH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 133.19 and an InChI key of OWCNPQKNIWRGLI-UHFFFAOYSA-N . The compound has an average mass of 177.286 Da and a monoisotopic mass of 177.151749 Da .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds like N-(2-phenylpropyl)prop-2-en-1-amine are prevalent in various industries and pose environmental concerns due to their resistance to degradation. Advanced Oxidation Processes (AOPs) have been identified as effective in mineralizing such compounds, improving the efficiency of treatment schemes. The degradation mechanisms often involve the specific attack of oxidants on nitrogen atoms, influenced by factors such as pH, concentration, and treatment time. Ozone and Fenton processes are highlighted for their reactivity towards these compounds, with the degradation process being pH-sensitive and the mechanism varying accordingly. Cavitation is suggested as a promising pre-treatment method to reduce costs, and hybrid methods under optimized conditions can provide synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).

Catalysis in Double Bond Migration

The catalysis of double bond migration in N-allylic systems, including this compound, by transition metal complexes, has significant implications for the synthesis of various compounds. This process, facilitated by metals such as Rh, Ru, Fe, and others, allows for the selective synthesis of enamines, enamides, and azadienes. The coordination of the nitrogen atom to the metal atom plays a critical role in determining the stereochemistry of the double bond migration, impacting the synthesis of N-(1-propenyl) compounds. Such catalytic activities open pathways for creating complex molecular structures with potential applications in medicinal and material sciences (Krompiec et al., 2008).

Applications in Organic Synthesis

N-halo reagents, which include N-halo amines, play a pivotal role in various organic functional group transformations. These transformations encompass oxidation reactions, halogenation, acylation, and aziridination, among others. This compound, as a nitrogen-containing compound, could potentially be involved in such reactions, offering a versatile tool for synthetic chemists in the development of new molecules and materials. The synthesis of new N-halo reagents and their application in organic synthesis underscores the importance of nitrogen-containing compounds in expanding the toolkit for chemical transformations (Kolvari et al., 2007).

Environmental and Health Implications

The study of nitrogen-containing compounds extends beyond their industrial applications to include their impact on health and the environment. The presence of such compounds in water and their potential formation of toxic by-products through reactions with disinfectants highlight the importance of understanding their behavior and degradation mechanisms. Advanced studies on the kinetics and mechanisms of these reactions are crucial for developing strategies to minimize health risks associated with exposure to nitrogen-containing compounds and their by-products (Sharma, 2012).

properties

IUPAC Name

2-phenyl-N-prop-2-enylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIGWMJEBFDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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